

# An In-depth Technical Guide to the Discovery and Synthesis of (+)-SHIN1

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Compound of Interest		
Compound Name:	(+)-SHIN1	
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This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT). **(+)-SHIN1**, also known as RZ-2994, has emerged as a significant tool compound for studying one-carbon metabolism and a potential therapeutic agent in oncology, particularly for hematological malignancies.

## **Discovery and Biological Activity**

(+)-SHIN1 is a pyrazolopyran derivative identified as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are crucial for cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This one-carbon unit is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital biomolecules.[3] Due to the high metabolic demands of cancer cells, SHMT enzymes are considered attractive targets for anticancer therapies.[3]

The discovery of **(+)-SHIN1** was based on a pyrazolopyran scaffold that was previously found to inhibit plant SHMT.[4] Subsequent development and enantiomeric resolution led to the identification of the active **(+)-enantiomer**, **(+)-SHIN1**.

Quantitative Biological Data



The biological activity of **(+)-SHIN1** has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Table 1: Enzymatic Inhibition of Human SHMT by (+)-SHIN1

Enzyme Isoform	IC50 (nM)	Reference
SHMT1	5	
SHMT2	13	_

Table 2: In Vitro Cell Growth Inhibition by (+)-SHIN1



Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Notes	Reference
HCT-116	Colon Cancer	870	Wild-type	_
HCT-116 (SHMT2 knockout)	Colon Cancer	< 50	Demonstrates potent inhibition of SHMT1 in a cellular context.	
HCT-116 (SHMT1 knockout)	Colon Cancer	~870	Inhibition of mitochondrial SHMT2 is limiting for efficacy in wild-type cells.	_
8988T	Pancreatic Cancer	< 100	These cells are particularly reliant on SHMT1.	
H1299 (FRAT1- overexpressing)	Non-Small Cell Lung Cancer	600		
Various B-cell malignancies	Lymphoma	Enriched in the more sensitive half of 298 cell lines		

### **Mechanism of Action and Signaling Pathway**

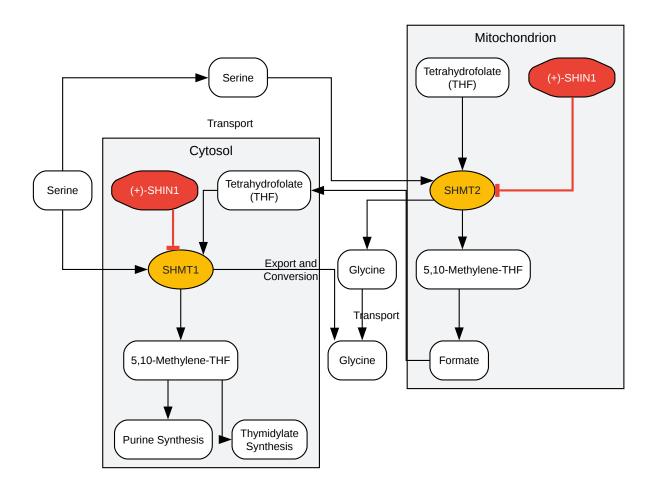
(+)-SHIN1 exerts its biological effects by inhibiting SHMT1 and SHMT2, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of one-carbon units, which are critical for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA. The consequence is an impairment of nucleotide biosynthesis, leading to cell cycle arrest and inhibition of cell proliferation.

The signaling pathway affected by **(+)-SHIN1** is central to cellular metabolism. The following diagram illustrates the role of SHMT1 and SHMT2 in one-carbon metabolism and the point of

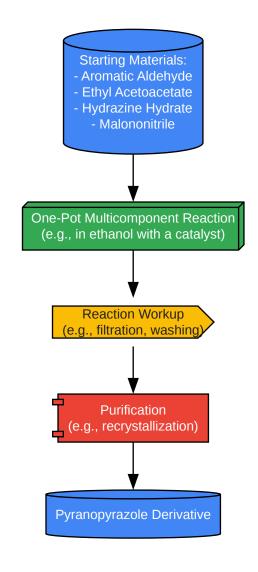


inhibition by **(+)-SHIN1**.









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Address: 3281 E Guasti Rd

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